molecular formula C21H21BrN2O3 B2746229 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-bromobenzamide CAS No. 921565-28-8

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-bromobenzamide

Cat. No. B2746229
CAS RN: 921565-28-8
M. Wt: 429.314
InChI Key: VLILYYZVJWTERQ-UHFFFAOYSA-N
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Description

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-bromobenzamide is a useful research compound. Its molecular formula is C21H21BrN2O3 and its molecular weight is 429.314. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Novel Oxazapolycyclic Skeletons : Research has focused on the synthesis of novel fused oxazapolycyclic skeletons, such as dimethyl 7-oxa-2a1-azabenzo[b]-cyclopenta[pq]pleiadene-1,2-dicarboxylate, highlighting their strong blue emission properties in dichloromethane, which could have implications for materials science and photophysics (Petrovskii et al., 2017).

  • Protein-Tyrosine Kinase Inhibition : Another line of investigation has involved the synthesis and evaluation of novel 3,4-dihydro-1-benzoxepin-5(2H)-one derivatives as protein-tyrosine kinase (PTK) inhibitors, which have shown significant inhibitory activities, particularly in the context of ErbB1 and ErbB2 inhibition, suggesting potential therapeutic applications in cancer treatment (Li et al., 2017).

  • Organometallic Complexes : There has also been interest in synthesizing organometallic complexes with benzothiazolin-2-ylidene ligands, revealing the potential for these structures to serve as precursors or intermediates in the development of novel organometallic catalysts or materials (Huynh et al., 2006).

  • Antibacterial Agents : The design, synthesis, and QSAR studies of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones have been conducted, identifying compounds with promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, suggesting their utility in developing new antibacterial agents (Palkar et al., 2017).

  • Functionalized Tetrahydrobenzo[b]azepines : Innovative methods have been reported for the synthesis of functionalized tetrahydrobenzo[b]azepines, highlighting the versatility of such compounds in medicinal chemistry and the potential for creating a wide array of pharmacologically active derivatives (Liu et al., 2021).

  • Benzo-annulated Seven-membered Nitrogen Heterocycles : Research into hydroaminoalkylation and Buchwald-Hartwig amination sequences has facilitated the synthesis of benzazepine, benzoxazepine, and benzothiazepine derivatives, showcasing the potential for constructing complex heterocyclic structures that could have pharmaceutical relevance (Kaper & Doye, 2019).

properties

IUPAC Name

2-bromo-N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN2O3/c1-4-11-24-17-10-9-14(12-18(17)27-13-21(2,3)20(24)26)23-19(25)15-7-5-6-8-16(15)22/h4-10,12H,1,11,13H2,2-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLILYYZVJWTERQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3Br)N(C1=O)CC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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